

spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-1,3-dioxane

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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxane

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-1,3-dioxane

This guide provides a comprehensive analysis of the spectroscopic data for **5,5-Dimethyl-1,3-dioxane**, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

5,5-Dimethyl-1,3-dioxane possesses a six-membered ring containing two oxygen atoms and is substituted with two methyl groups at the C5 position.^[1] This symmetrical structure significantly influences its spectroscopic signatures. The primary analytical techniques discussed—NMR, IR, and MS—each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and overall structure.

Caption: Molecular Structure of **5,5-Dimethyl-1,3-dioxane**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **5,5-Dimethyl-1,3-dioxane**, both ¹H and ¹³C NMR provide clear and interpretable spectra.

¹H NMR Spectroscopy

Expertise & Experience: The symmetry of **5,5-Dimethyl-1,3-dioxane** simplifies its ¹H NMR spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial protons on C4 and C6, and the protons on C2.

Data Presentation:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.7 - 1.2	Singlet	6H	C(5)-(CH ₃) ₂
~3.5 - 3.7	Singlet or Multiplet	4H	C(4)-H ₂ , C(6)-H ₂
~4.5 - 4.7	Singlet	2H	C(2)-H ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[2\]](#)[\[3\]](#)

Trustworthiness: The integration values are key to a confident assignment. The 6H singlet unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. We anticipate four distinct signals corresponding to the four unique carbon environments.

Data Presentation:

Chemical Shift (δ) ppm	Assignment
~21.8	C(5)-CH ₃
~30.2	C(5)
~70.9	C(4), C(6)
~94.0	C(2)

Note: These are typical chemical shift values and can be influenced by the solvent.[\[4\]](#)[\[5\]](#)

Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a reliable fingerprint for the **5,5-Dimethyl-1,3-dioxane** structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. In **5,5-Dimethyl-1,3-dioxane**, the key functional groups are the C-O ether linkages and the C-H bonds of the alkane framework.

Data Presentation:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H (stretch, sp ³)
1395 - 1385	Medium	C-H (bend, methyl)
1150 - 1050	Strong	C-O (stretch, ether)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., thin film, KBr pellet).[\[1\]](#)

Trustworthiness: The strong absorption bands in the 2950-2850 cm^{-1} region are characteristic of sp^3 C-H stretching vibrations. The presence of a strong band in the 1150-1050 cm^{-1} region is a clear indication of the C-O stretching of the ether groups within the dioxane ring.[6] The absence of significant peaks in other regions (e.g., no O-H stretch around 3300 cm^{-1} or C=O stretch around 1700 cm^{-1}) confirms the purity of the compound and the absence of common starting materials or byproducts.

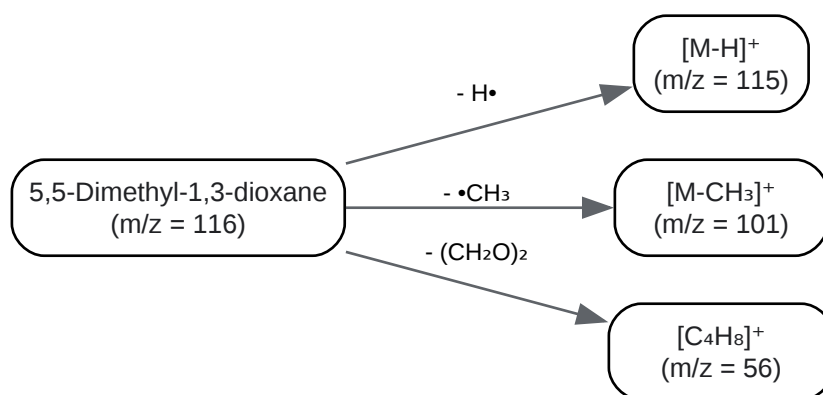
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5,5-Dimethyl-1,3-dioxane**, electron ionization (EI) is a common technique that leads to predictable fragmentation pathways. The molecular ion peak (M^+) is expected at an m/z of 116, corresponding to the molecular weight of $\text{C}_6\text{H}_{12}\text{O}_2$. [7][8]

Data Presentation:

m/z	Proposed Fragment
116	$[\text{M}]^+$ (Molecular Ion)
115	$[\text{M}-\text{H}]^+$
101	$[\text{M}-\text{CH}_3]^+$
86	$[\text{M}-2\text{CH}_3]^+$ or $[\text{M}-\text{CH}_2\text{O}]^+$
56	$[\text{C}_4\text{H}_8]^+$

Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of a hydrogen radical to form the $[\text{M}-\text{H}]^+$ ion at m/z 115 is a common fragmentation.[9] The loss of a methyl group ($[\text{M}-\text{CH}_3]^+$) results in a peak at m/z 101. A significant peak at m/z 56 is also observed, which can be attributed to the stable isobutylene cation formed after ring cleavage.[9]



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Caption: Proposed Fragmentation Pathway of **5,5-Dimethyl-1,3-dioxane** in EI-MS

Experimental Protocols

Authoritative Grounding & Comprehensive References: The data presented in this guide are consistent with standard analytical procedures.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.
- Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[10]

Conclusion

The spectroscopic data for **5,5-Dimethyl-1,3-dioxane** are highly characteristic and provide a robust means of confirming its structure and purity. The symmetry of the molecule is a dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular

structure. This comprehensive spectroscopic profile serves as an essential reference for scientists working with this versatile chemical compound.

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